Home > Products > Screening Compounds P132713 > Miransertib dimesylate
Miransertib dimesylate - 1817727-88-0

Miransertib dimesylate

Catalog Number: EVT-10991763
CAS Number: 1817727-88-0
Molecular Formula: C29H32N6O6S2
Molecular Weight: 624.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Miransertib dimesylate, also known as Miransertib or ARQ 092, is a selective inhibitor of the protein kinase B pathway, specifically targeting all three isoforms of protein kinase B (Akt). This compound has been investigated for its potential therapeutic applications in various conditions, including cancer and rare genetic disorders such as Proteus syndrome. The compound is characterized by its oral bioavailability and has shown promise in preclinical and clinical studies.

Source

Miransertib was initially developed by ArQule Inc. and has been studied extensively in academic and clinical settings. Research indicates that it can effectively inhibit Akt activity, which plays a crucial role in cellular processes such as metabolism, growth, and survival .

Classification

Miransertib dimesylate is classified as an allosteric pan-Akt inhibitor and falls under the category of small molecule inhibitors. Its mechanism of action involves blocking the translocation of inactive Akt to the plasma membrane, leading to a reduction in the phosphorylation and activation of Akt .

Synthesis Analysis

Methods

The synthesis of Miransertib dimesylate involves several chemical reactions that yield the final compound. While specific synthetic routes are proprietary, general methods include:

  • Chemical Conjugation: The compound is synthesized through the conjugation of various chemical moieties that enhance its pharmacological properties.
  • Purification Techniques: After synthesis, purification methods such as chromatography are employed to isolate the active pharmaceutical ingredient from by-products and unreacted materials.

Technical Details

The synthesis typically requires careful control of reaction conditions, including temperature and pH, to ensure high yield and purity. Advanced analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are used for characterization at each step of the synthesis process.

Molecular Structure Analysis

Structure

Miransertib dimesylate has a complex molecular structure that includes multiple functional groups contributing to its biological activity. The precise molecular formula is C₁₈H₁₉N₅O₄S₂, indicating the presence of nitrogen, sulfur, and various carbon-based functional groups.

Data

  • Molecular Weight: Approximately 423.5 g/mol.
  • Structural Formula: The structure can be represented as follows:
C18H19N5O4S2\text{C}_{18}\text{H}_{19}\text{N}_{5}\text{O}_{4}\text{S}_{2}

This structure supports its role as an inhibitor by allowing interactions with the active sites of protein kinase B.

Chemical Reactions Analysis

Reactions

Miransertib dimesylate participates in various chemical reactions during its metabolic processes within biological systems. Key reactions include:

  • Phosphorylation Inhibition: The compound inhibits the phosphorylation of downstream targets of Akt, disrupting signaling pathways involved in cell proliferation and survival.
  • Metabolic Pathway Interference: By inhibiting Akt activity, Miransertib alters glucose metabolism and lipid synthesis pathways.

Technical Details

The inhibition mechanism primarily involves binding to specific sites on Akt, thereby preventing its activation. This allosteric inhibition is crucial for its therapeutic effects against tumors and other diseases characterized by aberrant Akt signaling.

Mechanism of Action

Process

Miransertib acts by binding to the inactive form of Akt, preventing its translocation to the cell membrane where it would normally become activated through phosphorylation. This results in decreased levels of phosphorylated Akt in cells, leading to reduced survival signals for cancerous cells or those affected by genetic disorders.

Data

Clinical studies have demonstrated that doses ranging from 10 mg to 100 mg daily can effectively reduce Akt phosphorylation in patients with Proteus syndrome . The pharmacodynamics indicate a dose-dependent response with manageable side effects.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in dimethyl sulfoxide but sparingly soluble in water.
  • Stability: Stable under recommended storage conditions but sensitive to moisture.

Chemical Properties

  • pH Range: Optimal stability at neutral pH.
  • Melting Point: Specific melting point data is not widely published but should be determined during formulation studies.
Applications

Miransertib dimesylate has significant scientific applications:

  • Cancer Therapy: Investigated for its efficacy against various tumors due to its ability to inhibit critical survival pathways.
  • Genetic Disorders: Used in clinical trials for conditions like Proteus syndrome, where it has shown potential in reducing symptoms associated with tissue overgrowth .
  • Infectious Diseases: Research indicates potential applications in treating visceral leishmaniasis due to its ability to modulate immune responses .
Molecular Mechanisms of Action and Signaling Pathway Modulation

Allosteric Inhibition and AKT Signaling Cascade Modulation

Miransertib dimesylate (ARQ 092) is an orally bioavailable, highly selective allosteric inhibitor of AKT (protein kinase B). It targets both active and inactive conformations of AKT isoforms (AKT1, AKT2, AKT3), binding to the interface between the pleckstrin homology (PH) domain and the kinase catalytic domain. This interaction stabilizes the autoinhibitory "PH-in" conformation, preventing AKT membrane translocation and subsequent phosphorylation at Thr308 and Ser473 residues. Phosphorylation at these sites is essential for full AKT activation, which occurs downstream of PI3K (phosphatidylinositol 3-kinase) signaling. By trapping AKT in an inactive state, Miransertib disrupts the transmission of growth and survival signals through the PI3K/AKT/mTOR pathway [1] [3].

In primary fibroblast cells derived from patients with PIK3CA-related overgrowth spectrum (PROS), Miransertib (0.5–2.5 µM) demonstrated potent suppression of phosphorylated AKT (pAKT) at Ser473 and Thr308, irrespective of serum conditions. Consequently, it inhibited downstream effectors including pAKT substrate 1 (pAKTS1; Thr246), pRPS6 (Ser235/236), and pRPS6Kβ1 (Ser371). This comprehensive pathway blockade resulted in significant anti-proliferative effects (72-hour exposure), confirming AKT hyperactivation as the central driver of PROS pathology and Miransertib’s ability to reverse aberrant signaling [1].

  • Table 1: Miransertib-Mediated Inhibition of AKT Phosphorylation and Downstream Targets in PROS Fibroblasts
    TargetPhosphorylation SiteInhibition by Miransertib (0.5–2.5 µM)Functional Consequence
    AKTSer473Complete suppressionLoss of AKT catalytic activity
    AKTThr308Complete suppressionImpaired AKT membrane recruitment
    AKT Substrate 1 (AKTS1)Thr246Significant reductionDownstream signaling blockade
    RPS6Ser235/236Significant reductionImpaired protein synthesis
    RPS6Kβ1Ser371Significant reductionReduced cell growth signaling

Comparative Efficacy in PI3K/AKT/mTOR Pathway Inhibition

Miransertib exhibits distinct advantages over inhibitors targeting other nodes in the PI3K/AKT/mTOR cascade. In PROS-derived fibroblasts, it demonstrated superior anti-proliferative activity and reduced cytotoxicity compared to rapamycin (mTOR inhibitor) and classical PI3K inhibitors (wortmannin, LY294002). At 2.5 µM, Miransertib induced near-complete proliferation arrest, while rapamycin (100 nM) failed to suppress AKT phosphorylation. This paradoxical effect arises because mTOR inhibition relieves feedback loops that normally dampen PI3K activity, leading to AKT hyperphosphorylation and potential pathway reactivation. By targeting AKT—the critical node linking PI3K and mTOR—Miransertib circumvents this compensatory mechanism and prevents upstream signaling redundancy caused by multiple PI3K isoforms [1] [3].

Furthermore, Miransertib’s allosteric mechanism offers enhanced selectivity compared to ATP-competitive AKT inhibitors. It exploits structural differences in the PH-kinase domain interface, reducing off-target effects. Biochemical studies confirm its long-term tolerability and sustained pathway suppression, making it suitable for chronic conditions like PROS or Proteus syndrome [1] [2].

Structural Basis for Selective AKT Inhibition

The molecular structure of Miransertib (chemical formula: C~27~H~24~N~6~; 3-{3-[4-(1-aminocyclobutyl)phenyl]-5-phenyl-3H-imidazo[4,5-b]pyridin-2-yl}pyridin-2-amine) enables precise engagement with AKT’s allosteric pocket. X-ray crystallography (PDB: 5KCV) reveals that its aminocyclobutylphenyl group anchors into a hydrophobic cleft formed by the PH-kinase interface, while the imidazopyridine core stabilizes the closed conformation through van der Waals contacts. The pyridin-2-amine moiety forms hydrogen bonds with residues in the kinase domain, further rigidifying the complex [2] [3].

This binding mode confers isoform selectivity by leveraging subtle differences in the allosteric pockets of AKT1, AKT2, and AKT3. Though the catalytic domains share >90% sequence identity, variations in the interdomain linker (25% identity) influence inhibitor accessibility. Miransertib shows nanomolar affinity for AKT1 and AKT2, with slightly reduced potency against AKT3. Crucially, it does not inhibit the structurally related kinase PKA, underscoring its specificity for AKT isoforms [3].

  • Table 2: Structural and Thermodynamic Binding Properties of Miransertib to AKT Isoforms
    AKT IsoformKey Binding ResiduesAffinity (K~d~/IC~50~)Conformational Effect
    AKT1Leu78, Val90, Trp80, Lys181<100 nMStabilizes "PH-in" conformation; blocks membrane recruitment
    AKT2Leu78, Val90, Trp80, Lys181<100 nMSimilar to AKT1; high steric complementarity
    AKT3Met78, Val90, Trp80, Lys181~200 nMReduced hydrophobic contacts; lower stability

Properties

CAS Number

1817727-88-0

Product Name

Miransertib dimesylate

IUPAC Name

3-[3-[4-(1-aminocyclobutyl)phenyl]-5-phenylimidazo[4,5-b]pyridin-2-yl]pyridin-2-amine;methanesulfonic acid

Molecular Formula

C29H32N6O6S2

Molecular Weight

624.7 g/mol

InChI

InChI=1S/C27H24N6.2CH4O3S/c28-24-21(8-4-17-30-24)25-32-23-14-13-22(18-6-2-1-3-7-18)31-26(23)33(25)20-11-9-19(10-12-20)27(29)15-5-16-27;2*1-5(2,3)4/h1-4,6-14,17H,5,15-16,29H2,(H2,28,30);2*1H3,(H,2,3,4)

InChI Key

LNSQWHNDOWEZII-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)O.CS(=O)(=O)O.C1CC(C1)(C2=CC=C(C=C2)N3C4=C(C=CC(=N4)C5=CC=CC=C5)N=C3C6=C(N=CC=C6)N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.